molecular formula C13H23N3O3 B15296460 Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate

Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B15296460
M. Wt: 269.34 g/mol
InChI Key: ZMMBVBRWVLRWRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate with specific reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique spirocyclic structure and the presence of multiple nitrogen atoms within the ring system. This structural feature contributes to its distinct chemical properties and potential biological activities .

Biological Activity

Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate (CAS No. 1445951-40-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13_{13}H23_{23}N3_3O3_3

Molecular Weight: 269.34 g/mol

IUPAC Name: this compound

The compound features a spirocyclic structure that is characteristic of many bioactive compounds, which often contributes to their interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar triazaspiro structures exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity : this compound has been studied for its potential as an inhibitor of methyltransferases, particularly METTL3. Inhibitors targeting this enzyme have shown promise in modulating RNA methylation processes, which are crucial in cancer biology and epigenetics .
  • Antimicrobial Properties : Compounds derived from spiroheterocycles are known for their antimicrobial activities. The presence of nitrogen atoms in the structure may enhance interaction with microbial enzymes or membranes .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines, potentially through induction of apoptosis or disruption of cellular metabolism .

Case Study 1: METTL3 Inhibition

A study focused on the optimization of triazaspiro derivatives reported that specific modifications to the structure significantly enhanced potency against METTL3. The most potent derivative exhibited an IC50 value of 0.005 μM, indicating strong inhibition capabilities .

CompoundIC50 (μM)SelectivityStability (t1/2)
UZH20.005High24 min
Derivative A0.037Moderate<12 min

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial efficacy of triazaspiro compounds against various bacterial strains. The study found that certain derivatives exhibited significant inhibition zones in agar diffusion assays, suggesting potential for development as therapeutic agents against resistant bacterial infections .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for evaluating the therapeutic potential of any new compound:

  • Solubility : Initial assessments indicate moderate solubility in aqueous environments.
  • Cell Permeability : Compounds with similar structures have shown favorable permeability characteristics, essential for effective cellular uptake.
  • Metabolic Stability : Studies report varied stability profiles; some derivatives undergo rapid metabolic degradation while others maintain longer half-lives in biological systems .

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 4-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-5-13(6-9-16)14-7-4-10(17)15-13/h14H,4-9H2,1-3H3,(H,15,17)

InChI Key

ZMMBVBRWVLRWRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NCCC(=O)N2

Origin of Product

United States

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